molecular formula C18H16BrNO B13104957 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde CAS No. 358641-90-4

6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde

Cat. No.: B13104957
CAS No.: 358641-90-4
M. Wt: 342.2 g/mol
InChI Key: IHXJVCVDLBNNAP-UHFFFAOYSA-N
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Description

6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde is a synthetic organic compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a bromine atom and a mesityl group (2,4,6-trimethylphenyl) in the structure of 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde makes it a unique and interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Mesitylation: The mesityl group can be introduced through a Friedel-Crafts alkylation reaction using mesitylene and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Formylation: The formyl group (aldehyde) can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the mesitylated isoindole with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

While specific industrial production methods for 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the bromine atom with an azide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 6-bromo-3-mesityl-2H-isoindole-1-carboxylic acid.

    Reduction: 6-bromo-3-mesityl-2H-isoindole-1-methanol.

    Substitution: 6-azido-3-mesityl-2H-isoindole-1-carbaldehyde.

Scientific Research Applications

6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex isoindole derivatives and heterocyclic compounds.

    Biology: Isoindole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research into isoindole derivatives explores their potential as therapeutic agents for various diseases.

    Industry: Isoindole derivatives are used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and mesityl group can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2H-isoindole-1-carbaldehyde: Lacks the mesityl group, which may affect its chemical reactivity and biological activity.

    3-mesityl-2H-isoindole-1-carbaldehyde: Lacks the bromine atom, which may influence its reactivity in substitution reactions.

    6-chloro-3-mesityl-2H-isoindole-1-carbaldehyde: Contains a chlorine atom instead of bromine, which may alter its chemical properties and reactivity.

Uniqueness

6-bromo-3-mesityl-2H-isoindole-1-carbaldehyde is unique due to the presence of both the bromine atom and the mesityl group, which confer distinct chemical and biological properties

Properties

CAS No.

358641-90-4

Molecular Formula

C18H16BrNO

Molecular Weight

342.2 g/mol

IUPAC Name

6-bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde

InChI

InChI=1S/C18H16BrNO/c1-10-6-11(2)17(12(3)7-10)18-14-5-4-13(19)8-15(14)16(9-21)20-18/h4-9,20H,1-3H3

InChI Key

IHXJVCVDLBNNAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=C(N2)C=O)Br)C

Origin of Product

United States

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